
3,3'-Diiodo-2,2'-bibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diiodo-2,2’-bibenzofuran: is an organic compound that belongs to the class of bibenzofurans It is characterized by the presence of two iodine atoms attached to the benzofuran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodo-2,2’-bibenzofuran typically involves the iodine electrophilic cyclization reaction. One common method is the reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with iodine in a dichloromethane solution. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography. The reaction mixture is then quenched with saturated sodium sulfite solution, extracted with dichloromethane, dried with anhydrous magnesium sulfate, and concentrated to obtain the crude product. The final product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diiodo-2,2’-bibenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Diiodo-2,2’-bibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bibenzofurans, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
3,3’-Diiodo-2,2’-bibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mécanisme D'action
The mechanism of action of 3,3’-Diiodo-2,2’-bibenzofuran depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of iodine atoms can influence its reactivity and binding affinity, making it a useful tool for studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
3,3’-Dibromo-2,2’-bibenzofuran: Similar in structure but with bromine atoms instead of iodine.
3,3’-Dichloro-2,2’-bibenzofuran: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-2,2’-bibenzofuran: Contains fluorine atoms instead of iodine.
Uniqueness: 3,3’-Diiodo-2,2’-bibenzofuran is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, making it suitable for specific applications that other halogenated bibenzofurans may not be able to achieve .
Propriétés
Formule moléculaire |
C16H8I2O2 |
|---|---|
Poids moléculaire |
486.04 g/mol |
Nom IUPAC |
3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |
Clé InChI |
XCPXZRBYCHYVAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


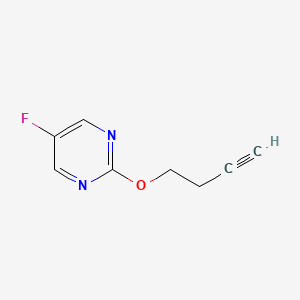
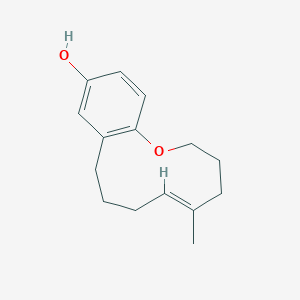
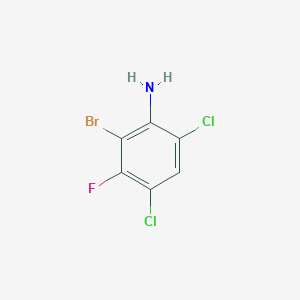
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
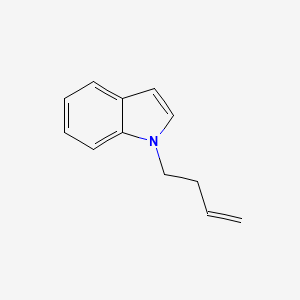
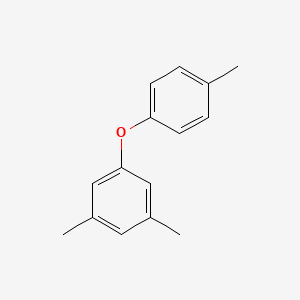
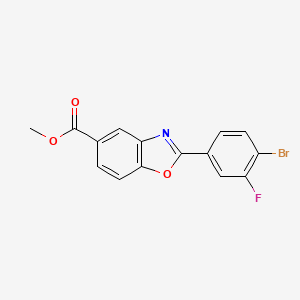
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
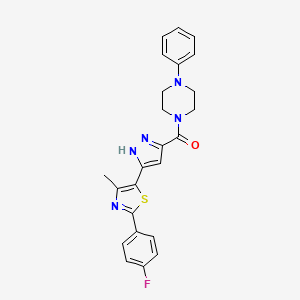
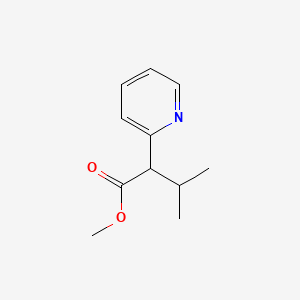
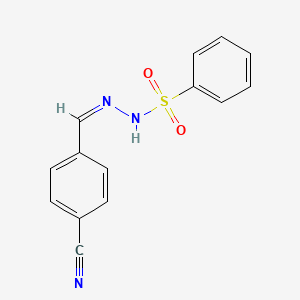

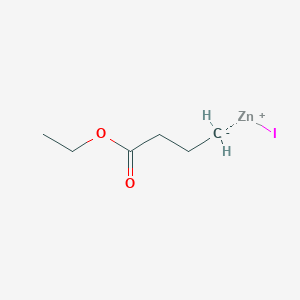
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
